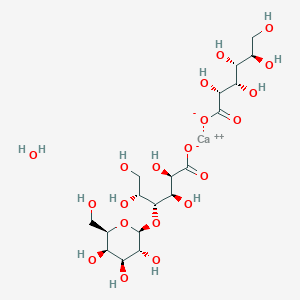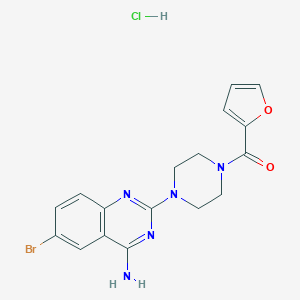
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, also known as ABQ-700, is a novel compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride is not fully understood. However, research has suggested that 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride may exert its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways, including the PI3K/Akt and NF-κB pathways.
Biochemische Und Physiologische Effekte
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has been shown to decrease the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has some limitations, including its poor solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride research, including the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride may have potential applications in combination therapy with other anti-cancer or anti-inflammatory agents.
In conclusion, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop more stable and soluble analogs for in vivo studies.
Synthesemethoden
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride is synthesized through a multistep process that involves the reaction of 4-amino-6-bromo-2-nitroquinazoline with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to yield 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
111218-73-6 |
|---|---|
Produktname |
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
Molekularformel |
C17H17BrClN5O2 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H16BrN5O2.ClH/c18-11-3-4-13-12(10-11)15(19)21-17(20-13)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14;/h1-4,9-10H,5-8H2,(H2,19,20,21);1H |
InChI-Schlüssel |
VSQLJZNBSAFAIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Kanonische SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Andere CAS-Nummern |
111218-73-6 |
Synonyme |
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



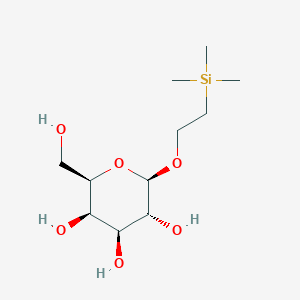
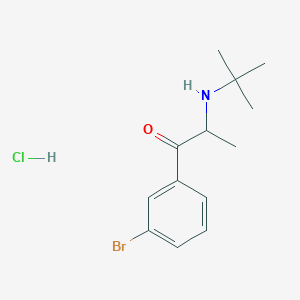
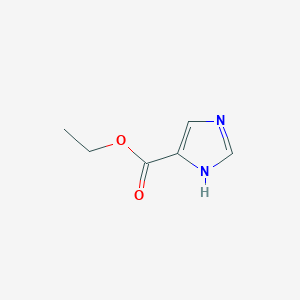
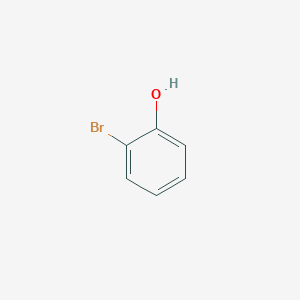
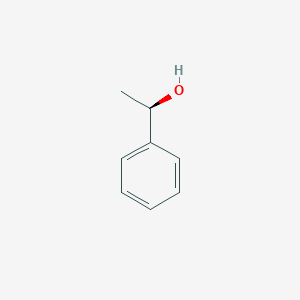
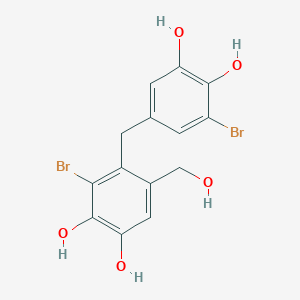
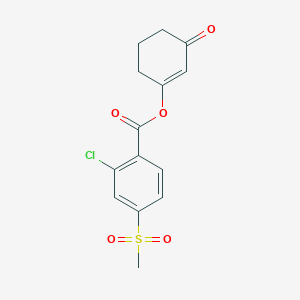
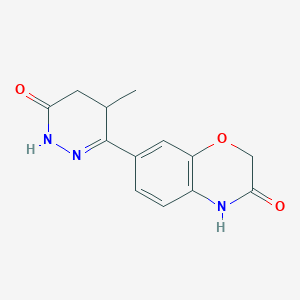
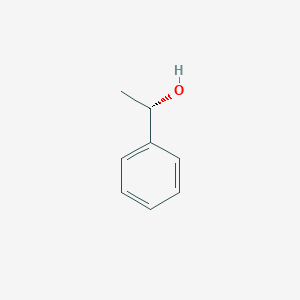
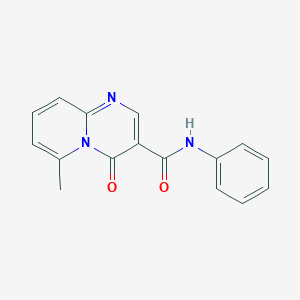
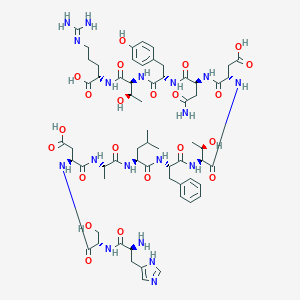
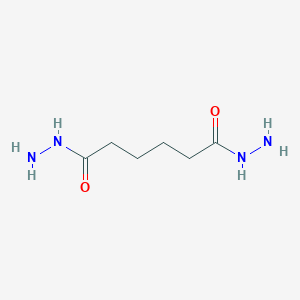
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
